molecular formula C10H9N3O2 B5809380 N-(4-methyl-2-pyrimidinyl)-2-furamide

N-(4-methyl-2-pyrimidinyl)-2-furamide

Cat. No.: B5809380
M. Wt: 203.20 g/mol
InChI Key: LAUPUKZTLCBLCN-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyrimidinyl)-2-furamide is a synthetic chemical compound offered for early-stage research and development. This molecule features a furanamide structure linked to a 4-methylpyrimidine group, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Researchers can explore this compound as a key synthetic intermediate or a core structure for developing novel bioactive molecules. The structural motif of the furamide is found in certain therapeutic agents, such as the antiprotozoal drug Diloxanide, suggesting its potential relevance in investigating anti-infective pathways . The pyrimidine ring is a ubiquitous component in nucleic acids and many pharmaceuticals, often associated with mechanisms involving protein synthesis inhibition . This combination of functional groups makes this compound a valuable building block for researchers in drug discovery, chemical biology, and materials science. It can be utilized in the synthesis of more complex molecular entities, screened for intrinsic biological properties, or serve as a model compound in methodological studies. As with any compound of this nature, researchers are responsible for characterizing the identity and purity of the material upon receipt. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUPUKZTLCBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

N-(4-methyl-2-pyrimidinyl)-2-furamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by data tables and documented case studies.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the synthesis of thiazole-integrated pyridine derivatives that displayed significant anticancer activity against multiple human cancer cell lines, including MCF-7 and HepG2 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Some studies have explored the efficacy of pyrimidine derivatives against bacterial strains, indicating that modifications to the pyrimidine ring can enhance antibacterial properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .

Protein Kinase Inhibition

This compound may also serve as a selective inhibitor for specific protein kinases involved in signal transduction pathways. Protein kinases are critical in various cellular processes and are often implicated in cancer progression. Research on related compounds has demonstrated that selective inhibition can lead to reduced tumor growth in preclinical models .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Thiazole-Pyridine HybridHepG25.71Cell cycle arrest
Benzimidazole DerivativeA549TBDInhibition of kinase signaling

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundMycobacterium tuberculosisTBDCell wall synthesis inhibition
Related Pyrimidine DerivativeStaphylococcus aureusTBDMembrane disruption

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound analogs against breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Mycobacterium tuberculosis. The findings suggested that certain modifications to the compound significantly enhanced its inhibitory effects on bacterial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted 2-Furamides in Medicinal Chemistry

NMDPEF (N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide)
  • Structure : The 2-furamide is substituted with a dipyrido-pyrrolizin group.
  • Activity: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo .
  • Key Finding : QR2 inhibition correlates with reduced malondialdehyde accumulation, highlighting its role in oxidative stress regulation.
N-(Benzoylphenyl)-2-furamides (e.g., Compounds 4a–4c)
  • Structure : 2-Furamide linked to benzoylphenyl groups at ortho (4c), meta (4b), or para (4a) positions.
  • Activity : Demonstrated anti-hyperlipidemic effects in Wistar rats, with para-substituted 4a showing superior efficacy in reducing plasma TC (↓42%), TG (↓38%), and LDL-C (↓51%) compared to meta and ortho analogs .
  • SAR Insight : Para-substitution enhances lipid-lowering activity, likely due to improved binding to lipid metabolism targets.
Target Compound vs. Analogues
  • Predicted Stability: Unlike NMDPEF, the absence of a fused polycyclic system may reduce metabolic complexity. However, the 2-furamide core is prone to methanolysis under certain conditions, a drawback shared with other 2-furamides .

Stability Considerations

  • Methanolysis Susceptibility: 2-Furamides generally show lower resistance to methanolysis compared to picolinamides (pyridine-based amides). For example, the energy barrier for methanolysis of 2-furamide is 25.3 kJ/mol lower than that of picolinamide, necessitating careful solvent selection during synthesis .

Comparative Data Tables

Table 1: Pharmacological Activity of 2-Furamide Derivatives

Compound Substituent Biological Activity Key Metric (vs. Control) Source
NMDPEF Dipyrido-pyrrolizin QR2 inhibition ↓ Mortality by 70% (in vivo)
N-(4-Benzoylphenyl)-2-furamide (4a) Para-benzoylphenyl Anti-hyperlipidemic ↓ TC: 42%, ↓ LDL-C: 51%
N-(3-Benzoylphenyl)-2-furamide (4b) Meta-benzoylphenyl Anti-hyperlipidemic ↓ TC: 32%, ↓ LDL-C: 38%

Table 2: Catalytic Performance of 2-Furamide Derivatives

Compound Catalyst Support Reaction Selectivity (%) Formation Rate (mmol/h) Source
2-Furonitrile CeO₂ DMC synthesis 89 8.2
2-Cyanopyridine CeO₂ DMC synthesis 91 12.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(4-methyl-2-pyrimidinyl)-2-furamide and its analogs?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) and substituted pyrimidinyl amines. For example, analogous compounds like N-(benzoylphenyl)-5-methyl-2-furamides were synthesized using 5-methylfuran-2-carbonyl chloride and aminobenzophenones under reflux with solvents like THF or DCM, catalyzed by bases such as triethylamine. Reaction optimization includes temperature control (60–80°C) and purification via column chromatography .
  • Key Data : Yields for similar derivatives range from 65% to 85%, with purity confirmed by melting points and spectroscopic data (IR, NMR) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1500 cm⁻¹).
  • NMR : Analyze ¹H and ¹³C spectra for furan (δ 6.3–7.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) proton environments.
  • HPLC/MS : Ensure >95% purity via reverse-phase HPLC and molecular ion peaks in mass spectrometry .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodological Answer : In vitro assays for enzyme inhibition (e.g., quinone oxidoreductase 2, QR2) or cytotoxicity in cancer cell lines (e.g., MTT assays) are common. For instance, structurally related 2-furamides like NMDPEF showed QR2 inhibition via competitive binding assays and ROS suppression in PQ-poisoned models .
  • Experimental Design : Include positive controls (e.g., known QR2 inhibitors) and dose-response curves (1–100 µM) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer : Systematically modify substituents on the pyrimidine and furan rings. For example:

  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance binding affinity.
  • Furan Modifications : Replace methyl groups with hydroxyl or halogen substituents to improve solubility or metabolic stability.
    • Case Study : Analogous N-benzoylphenyl-2-furamides showed enhanced anti-hyperlipidemic activity when the benzoyl group was para-substituted, suggesting steric and electronic effects dominate SAR .

Q. What mechanistic approaches can elucidate the compound’s role in oxidative stress regulation?

  • Methodological Answer :

  • QR2 Inhibition Assays : Use recombinant QR2 enzymes and NADH/NADPH cofactors to measure catalytic activity inhibition via spectrophotometry .
  • ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) in cell cultures to quantify oxidative stress reduction post-treatment .
  • Gene Silencing : CRISPR/Cas9-mediated QR2 knockdown in cell lines to validate target specificity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell viability assays).
  • Experimental Replication : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. aqueous buffers).
  • Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or chiral HPLC, as impurities or racemic mixtures can skew results .

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